Jiadifenin
Description
Contextualization of Neurotrophic Natural Products in Chemical Biology
Neurotrophic factors are proteins, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), that are crucial for the development, survival, and function of neurons. pharm.or.jpnih.gov Their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease is significant. pharm.or.jpescholarship.org However, their clinical application is hampered by their large molecular size, which prevents them from crossing the blood-brain barrier, and their rapid degradation in the body. pharm.or.jpnih.gov
This has led researchers to explore small, low-molecular-weight natural products that can mimic the effects of neurotrophic factors or enhance their signaling pathways. pharm.or.jpnih.govescholarship.org These compounds offer a promising alternative for the treatment of neurodegenerative disorders. pharm.or.jpescholarship.org The field of chemical biology has seen a surge in the discovery and synthesis of such neurotrophic natural products, which serve as valuable tools for studying neuronal processes and as potential leads for drug development. nih.govescholarship.org
Historical Overview of Jiadifenin Discovery and Isolation from Illicium Species
This compound was first isolated in 2002 by Fukuyama and his team from the pericarps of Illicium jiadifengpi, a plant native to southern China. nih.govnih.govnih.gov This discovery was part of a broader search for small molecules with neurotrophic properties from natural sources. pharm.or.jp The isolation of this compound, along with other related compounds from the Illicium genus, highlighted these plants as a rich source of structurally complex and biologically active molecules. researchgate.netacs.org Initial biological evaluations revealed that this compound could significantly promote the growth of neurites—projections from a neuron's cell body—in cultured fetal rat cortical neurons at very low concentrations. nih.govnih.gov
Structural Classification of this compound as a Seco-Prezizaane-Type Sesquiterpenoid
This compound is classified as a seco-prezizaane-type sesquiterpenoid. nih.govnih.govnih.gov This structural class is characterized by a unique and complex carbon skeleton. acs.orgresearchgate.net The core of this compound features a highly oxygenated and compact cage-like structure with a fused ring system. nih.govlookchem.com Specifically, it possesses a 5,6-fused "seco-prezizaane" terpene skeleton. nih.gov The molecule is noted for its impressive structural complexity, containing six stereocenters, two of which are all-carbon quaternary centers. lookchem.comthieme-connect.com Its structure is an equilibrated mixture of two epimers at the C-10 acetal (B89532) carbon. nih.gov
Table 1: Structural Features of this compound
| Feature | Description |
| Chemical Class | Seco-prezizaane-type sesquiterpenoid |
| Core Skeleton | Highly oxygenated, compact cage-like structure with a 5,6-fused ring system |
| Stereochemistry | Contains six stereocenters, including two all-carbon quaternary centers |
| Key Functional Groups | Includes a bridged cyclic hemiacetal (D ring) and a fused γ-lactone (C ring) |
| Isomeric Form | Exists as an equilibrated mixture of two epimers at the C-10 acetal carbon |
Academic Significance of this compound in Natural Product Chemistry and Neurobiological Research
The intricate molecular architecture of this compound has made it an attractive and challenging target for total synthesis, a major area of focus in natural product chemistry. nih.govlookchem.comacs.org Several research groups have developed and reported various synthetic strategies to construct its complex framework, contributing significantly to the advancement of synthetic methodologies. acs.orgsunderland.ac.uknih.gov
In the realm of neurobiological research, this compound's ability to promote neurite outgrowth has established it as a significant tool for studying neuronal differentiation and regeneration. nih.govnih.gov It has been shown to enhance the neurotrophic activity of nerve growth factor (NGF) in PC-12 cells, a cell line commonly used in neuroscience research. nih.govnih.gov This potent biological activity, combined with its unique structure, makes this compound a valuable lead compound for the development of new therapies for neurodegenerative diseases. escholarship.orgresearchgate.net Its study also contributes to understanding the structure-activity relationships of neurotrophic compounds, potentially guiding the design of more potent and selective analogues. nih.govnih.gov The investigation into its mechanism of action, possibly through the antagonism of GABAA receptors, further underscores its importance in neuropharmacology. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18O8 |
|---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
methyl (1R,2R,6R,10R,11R)-10,13-dihydroxy-2,6-dimethyl-3,9-dioxo-8,12-dioxatetracyclo[9.2.1.01,5.06,10]tetradec-4-ene-13-carboxylate |
InChI |
InChI=1S/C16H18O8/c1-7-8(17)4-9-13(2)6-23-11(18)15(13,20)10-5-14(7,9)16(21,24-10)12(19)22-3/h4,7,10,20-21H,5-6H2,1-3H3/t7-,10+,13-,14+,15+,16?/m0/s1 |
InChI Key |
RVLZTXZDKYFFMN-LRCVSGIZSA-N |
Isomeric SMILES |
C[C@H]1C(=O)C=C2[C@@]13C[C@H]([C@@]4([C@]2(COC4=O)C)O)OC3(C(=O)OC)O |
Canonical SMILES |
CC1C(=O)C=C2C13CC(C4(C2(COC4=O)C)O)OC3(C(=O)OC)O |
Synonyms |
jiadifenin |
Origin of Product |
United States |
Chemical Synthesis of Jiadifenin
Early Synthetic Endeavors and Development of Racemic Total Synthesis Strategies
The initial forays into the synthesis of Jiadifenin were marked by the development of racemic total synthesis strategies. A notable accomplishment in this area was the total synthesis of (±)-Jiadifenin by the Danishefsky group. nih.govnih.gov Their approach established a foundation for subsequent synthetic efforts and highlighted the significant challenges posed by the molecule's structure.
Another key racemic synthesis was reported by Zhai and co-workers, which featured an intramolecular [2+2] photocycloaddition to construct the A and B rings. researchgate.net These early syntheses were crucial in demonstrating the feasibility of assembling the complex polycyclic system of this compound and paved the way for the development of more advanced, stereocontrolled methods.
Enantioselective Total Synthesis Methodologies of this compound and Its Congeners
Building upon the foundations of racemic syntheses, researchers developed several enantioselective total syntheses of this compound and its related compounds. These strategies aimed to control the stereochemistry at the molecule's multiple chiral centers, a critical aspect for its biological activity.
A variety of approaches have been employed, with different research groups adopting distinct ring-construction sequences. For instance, the Danishefsky group's synthesis followed a B→AB→ABC→ABCD sequence, while Theodorakis and coworkers pursued an A→AB→ABC→ABCD strategy. lookchem.com A novel C→ABC→ABCD sequence was also developed, showcasing the versatility of synthetic design in tackling this complex target. lookchem.com
Key reactions utilized in these enantioselective syntheses include the Sharpless asymmetric dihydroxylation, Ireland-Claisen rearrangement, and intramolecular Pauson-Khand reaction, among others. lookchem.com These powerful transformations enabled the precise installation of stereocenters and the efficient construction of the core ring system.
Strategies for A-Ring Construction
The construction of the A-ring of this compound has been a key focus of synthetic efforts. One prominent strategy involves the use of a Mizoroki-Heck reaction to form the A-ring, which also establishes the C-9 quaternary carbon center. jst.go.jp Theodorakis and colleagues utilized an enantioselective Robinson annulation to construct the AB ring system, which was a pivotal step in their unified synthesis of this compound and its congeners. nih.gov Another approach involved a Mn(III)-mediated oxidation of the A-ring as a key step in an enantioselective synthesis. acs.org
| Key Reaction | Research Group | Purpose | Reference |
| Mizoroki-Heck Reaction | Fukuyama | A-ring construction and C-9 quaternary center formation | jst.go.jp |
| Enantioselective Robinson Annulation | Theodorakis | AB-ring system construction | nih.gov |
| Mn(III)-mediated Oxidation | Theodorakis | A-ring functionalization | acs.org |
Approaches to B-Ring Assembly and Core Carbocycle Formation
The assembly of the B-ring and the formation of the core carbocyclic framework have been achieved through various innovative methods. The Theodorakis group employed an enantioselective Robinson annulation to construct the AB ring system, a strategy that proved effective for a divergent synthesis of several Illicium sesquiterpenes. nih.gov
A key transformation in another synthesis was the intramolecular Pauson-Khand reaction (IMPKR), which was used to concurrently construct the A and B rings. lookchem.comresearchgate.net This reaction forms the 6/5 fused-ring system that constitutes the core of the molecule. lookchem.com The Danishefsky group, in their racemic synthesis, utilized a Claisen-type condensation as a key step for the formation of the core structure. thieme-connect.de
| Method | Key Reaction | Outcome | Reference |
| Theodorakis Synthesis | Enantioselective Robinson Annulation | Construction of AB ring system | nih.gov |
| Zhai Synthesis | Intramolecular Pauson-Khand Reaction (IMPKR) | Concurrent construction of A and B rings | lookchem.comresearchgate.net |
| Danishefsky Synthesis | Claisen-type Condensation | Formation of the core structure | thieme-connect.de |
C-Ring (γ-Lactone) Formation Methodologies
The formation of the C-ring, a γ-lactone, is a crucial step in the total synthesis of this compound. Various methodologies have been developed to construct this structural feature.
One approach involves a Pd-mediated carbomethoxylation reaction. nih.gov This method was utilized in a unified synthetic strategy to produce the C-ring lactone. nih.gov Another strategy employed a tandem Tsuji-Trost cyclization/lactonization sequence to establish the BC ring system, including the γ-lactone. jst.go.jp
In a different approach, the C-ring was formed through desilylation and lactonization following an Ireland-Claisen rearrangement. lookchem.com This sequence of reactions also served to establish the contiguous quaternary centers at C5 and C6. lookchem.com
| Methodology | Key Reaction/Sequence | Research Group/Context | Reference |
| Palladium-Catalyzed Carbomethoxylation | Pd-mediated carbomethoxylation | Theodorakis | nih.gov |
| Tandem Cyclization/Lactonization | Tsuji-Trost cyclization/lactonization | Fukuyama | jst.go.jp |
| Lactonization following Rearrangement | Desilylation and lactonization | Zhai | lookchem.com |
D-Ring and Bridged Cyclic Hemiacetal Construction
The construction of the D-ring and the bridged cyclic hemiacetal is a defining feature of the this compound synthesis. One notable strategy involves a one-pot oxidative reaction cascade to form the D-ring. nih.gov This was part of a unified approach to this compound and its analogs. nih.gov
Another key transformation is an oxidative D-ring formation that occurs late in the synthetic sequence. lookchem.com This step, along with A-ring dehydrogenation, leads to the final natural product. lookchem.com The unique bridged cyclic hemiacetal is a characteristic feature of this compound's structure. lookchem.com
| Key Transformation | Associated Ring | Synthetic Context | Reference |
| One-pot oxidative reaction cascade | D-Ring | Unified synthesis of this compound and analogues | nih.gov |
| Oxidative D-ring formation | D-Ring | Final steps of an enantioselective total synthesis | lookchem.com |
Regio- and Stereocontrol in Quaternary Carbon Center Formation
A significant challenge in the synthesis of this compound is the construction of its multiple stereocenters, including two all-carbon quaternary centers at C5 and C9, and two oxo-functionalized quaternary centers at C6 and C10. lookchem.comthieme-connect.de
The Ireland-Claisen rearrangement has been a key reaction for establishing the contiguous quaternary centers at C5 and C6 simultaneously. lookchem.comresearchgate.net This reaction provides a high degree of stereocontrol. Another important transformation is the [2+2] photocycloaddition, which has been used to generate the all-carbon quaternary center at C9. researchgate.netnih.gov
The Mizoroki-Heck reaction has also been employed to construct the A-ring with the C-9 quaternary carbon. jst.go.jp Furthermore, alkylation strategies have been utilized to create all-carbon quaternary stereocenters in the synthesis of related natural products. researchgate.net
| Reaction | Quaternary Center(s) Formed | Key Feature | Reference |
| Ireland-Claisen Rearrangement | C5 and C6 | Simultaneous formation of two contiguous quaternary centers | lookchem.comresearchgate.net |
| [2+2] Photocycloaddition | C9 | Generation of an all-carbon quaternary center | researchgate.netnih.gov |
| Mizoroki-Heck Reaction | C9 | Construction of the A-ring with the quaternary center | jst.go.jp |
Advanced Organic Transformations Employed in this compound Synthesis
The construction of this compound's unique polycyclic framework, featuring multiple stereocenters and a high degree of oxidation, has relied on a toolkit of powerful and elegant chemical reactions. These transformations have been pivotal in forging key carbon-carbon bonds and installing the requisite functional groups with high levels of stereo- and regiocontrol.
Palladium catalysis has played a central role in several synthetic routes toward this compound and its analogues. In the context of the total synthesis of (±)-jiadifenin, the Danishefsky group investigated a palladium-mediated allylation to install a crucial quaternary carbon center. acs.orgacs.org This reaction involved the transfer of an allyl group from an enol carbonate precursor, a transformation that had not been extensively used for creating quaternary carbons at the time. acs.org Their detailed studies, including the use of deuterated diallyl carbonate, provided insights into the stereochemical relationship between the intermolecular and intramolecular versions of this allylation process. acs.orgacs.orgresearchgate.net
Furthermore, palladium-catalyzed carbomethoxylation has been instrumental in constructing the C ring of the this compound scaffold. researchgate.netnih.govnih.gov In the synthesis of jiadifenolide, a related natural product, a vinyl triflate intermediate underwent a Pd(0)-catalyzed carbomethoxylation to introduce a methoxycarbonyl group, which was then elaborated to form a lactone ring. nih.govnih.gov This strategy was also a key feature in a unified and divergent synthesis of jiadifenolide, this compound, and other analogues, where a Pd-mediated carbomethoxylation was used to forge the C ring from a Hajos-Parrish-type enone precursor. nih.govacs.org
| Reaction | Catalyst/Reagents | Key Transformation | Synthetic Route |
| Allylation | Pd(PPh₃)₄ | Construction of a quaternary carbon center | Danishefsky (±)-Jiadifenin acs.orgacs.org |
| Carbomethoxylation | Pd(0) catalyst | Formation of the C ring lactone precursor | Theodorakis/Sorensen (Jiadifenolide/Jiadifenin) researchgate.netnih.govnih.govnih.gov |
Annulation reactions, which form a new ring onto a pre-existing molecule, have been fundamental in assembling the polycyclic core of this compound. The Robinson annulation, a classic method for forming six-membered rings, has been employed in an asymmetric fashion to construct the AB ring system of this compound and its congeners. researchgate.netnih.govrsc.orgbeilstein-journals.org In an enantioselective synthesis of (−)-jiadifenin, an organocatalyzed asymmetric Robinson annulation was used to create a chiral bicyclic enone, a key building block for the natural product. researchgate.netbeilstein-journals.org This powerful strategy provides an efficient entry to the core structure and allows for a diversity-oriented approach to various Illicium sesquiterpenes. beilstein-journals.org
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, has proven to be a highly effective method for constructing the 6,5-fused ring system of this compound. researchgate.netnih.govlookchem.comthieme-connect.comwikipedia.org In one total synthesis of (−)-jiadifenin, an intramolecular Pauson-Khand reaction was a key step, concurrently forming the A and B rings of the molecule. researchgate.netnih.govlookchem.comthieme-connect.com This reaction is particularly well-suited for intramolecular applications in total synthesis, often proceeding with high syn-selectivity. wikipedia.org
| Reaction | Key Transformation | Synthetic Route |
| Asymmetric Robinson Annulation | Enantioselective formation of the AB bicyclic ring system | Theodorakis (−)-Jiadifenin researchgate.netrsc.orgbeilstein-journals.org |
| Intramolecular Pauson-Khand Reaction | Concurrent construction of the A and B rings | Zhai (−)-Jiadifenin researchgate.netnih.govlookchem.comthieme-connect.com |
Rearrangement reactions offer a powerful means to reconfigure molecular skeletons and create complex stereochemical arrays. The Ireland-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal (B89532), has been ingeniously applied in the total synthesis of (−)-jiadifenin to simultaneously establish two contiguous quaternary stereocenters at C5 and C6. researchgate.netnih.govlookchem.comthieme-connect.com This key transformation, proceeding through a chair-like transition state, provided the desired diastereomer with good selectivity. thieme-connect.comnih.gov The strategic use of this rearrangement highlights its utility in constructing challenging structural motifs found in complex natural products. researchgate.netnih.gov
The highly oxidized nature of this compound necessitates the use of precise and selective oxidative transformations. A key step in the first enantioselective synthesis of (−)-jiadifenin was a Mn(III)-mediated oxidation of the A ring. researchgate.netrsc.orgacs.orgnih.govfigshare.com Specifically, the use of Mn(III) acetate (B1210297) in the presence of tert-butyl hydroperoxide (TBHP) selectively activated and oxidized an allylic position, leading to an enone intermediate. rsc.orgnih.gov This transformation was crucial for installing the required functionalities on the this compound framework. researchgate.netacs.orgnih.govfigshare.com
Oxidative cleavage of double bonds has also been a key strategy. In one synthetic approach, oxidative double-bond cleavage was employed to construct a γ-lactone ring. thieme-connect.com In another instance, the oxidative cleavage of a terminal alkene to a carboxylic acid, followed by an intramolecular epoxide opening, was used to form a lactone ring system, demonstrating a clever cascade process. nih.gov
Rearrangement Reactions (e.g., Ireland-Claisen Rearrangement)
Divergent Synthetic Pathways for Analogues and Derivatives of this compound
The development of divergent synthetic strategies has been a major focus in the field, allowing for the efficient production of not only this compound but also a variety of its analogues and related natural products from a common intermediate. nih.govnih.gov A unified synthesis of jiadifenolide, this compound, and (1R,10S)-2-oxo-3,4-dehydroxyneomajucin (ODNM) was achieved from a tetracyclic key intermediate. nih.gov This central compound served as a branching point, with different synthetic manipulations leading to each of the target natural products. nih.gov This approach is highly valuable for structure-activity relationship (SAR) studies, as it facilitates the generation of a library of related compounds for biological evaluation. acs.orgacs.orgthieme-connect.com For instance, the Danishefsky group's synthesis of (±)-jiadifenin also produced intermediates that were found to have more potent neurotrophic activity than the natural product itself, highlighting the importance of accessing synthetic analogues. acs.orgresearchgate.netthieme-connect.com
Methodological Challenges and Innovations in Complex Natural Product Synthesis Inspired by this compound
The total synthesis of this compound has not only been a testament to the power of existing synthetic methods but has also spurred innovation and highlighted ongoing challenges in the synthesis of complex natural products. rsc.org The construction of multiple contiguous stereocenters, including quaternary carbons, remains a significant hurdle. acs.orgresearchgate.net The synthesis of this compound has showcased creative solutions to this problem, such as the use of the Ireland-Claisen rearrangement to set two adjacent quaternary centers in one step. researchgate.netnih.govlookchem.comthieme-connect.com
Furthermore, the need for late-stage C-H oxidation to install the dense oxygenation pattern of this compound has pushed the boundaries of selective C-H functionalization. rsc.org These efforts are part of a broader trend in organic synthesis to increase efficiency by directly converting inert C-H bonds into functional groups, avoiding lengthy protecting group manipulations. rsc.org The challenges encountered and the novel strategies developed in the pursuit of this compound's total synthesis continue to inspire the development of new synthetic methodologies with broad applications in organic chemistry. rsc.org
Preclinical Biological Activity and Evaluation in Research Models
Neurotrophic Activity Assessments of Jiadifenin
The neurotrophic activity of this compound has been assessed through its ability to induce neurite outgrowth in cellular models and its interaction with NGF signaling. nih.govfigshare.comnih.gov
In vitro assays are crucial for evaluating the direct effects of compounds on neuronal morphology, specifically the extension of neurites, which are projections from the cell body of a neuron. This compound has been tested in different cell culture systems to assess this activity.
PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used to study neuronal differentiation and neurite outgrowth because they differentiate and extend neurites in response to NGF. nih.gov The effect of synthetic this compound on NGF-mediated neurite outgrowth has been measured in PC-12 cells. nih.govfigshare.comnih.gov Synthetic this compound has been shown to induce significant neuronal differentiation in PC-12 cells when incubated with NGF. nih.gov Specifically, at concentrations of 0.3 μM and 0.5 μM, this compound increased the percentage of neurite-bearing cells compared to a control group containing only NGF and DMSO. nih.gov Furthermore, the total neurite length was enhanced by this compound at these concentrations relative to the control. nih.gov
| Treatment | Concentration (μM) | Neurite Bearing Cells (%) | Total Neurite Length (% of Control) |
| NGF + DMSO (Control) | - | 12 | 100 |
| NGF + this compound | 0.3 | 21 | 148 (p < 0.001) |
| NGF + this compound | 0.5 | 28 | 172 (p < 0.001) |
Note: Data derived from NGF-mediated PC-12 cellular assay results. nih.gov
It should be noted that in the absence of NGF, no neurite outgrowth was observed with this compound alone. nih.gov
Primary cultures of fetal rat cortical neurons are another important model for assessing neurotrophic activity, as they represent a more physiologically relevant system than immortalized cell lines. This compound has been reported to promote significant neurite outgrowth in primary cultures of fetal rat cortical neurons. nih.govacs.orglookchem.comnih.govresearchgate.netresearchgate.net This effect has been observed at concentrations as low as 0.1 μM. nih.govnih.gov this compound, along with other compounds like jiadifenolide, illicinin A, and 4-allyl-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenol, has been reported to promote neurite outgrowth in these primary cultures. researchgate.net Studies have indicated that this compound can promote neurite outgrowth in primary cultures of rat cortical neurons in a concentration range from 0.1 to 10 μM. nih.govacs.org
Utilization of PC-12 Cell Line Models
Modulation of Nerve Growth Factor (NGF) Activity by this compound
Nerve Growth Factor (NGF) is a key neurotrophin essential for the survival and differentiation of certain neurons. nih.gov Small molecules that can mimic neurotrophins, promote their biosynthesis, or regulate their cellular signaling are of significant interest. nih.gov this compound has been shown to enhance NGF signaling pathways rather than directly mimicking NGF. researchgate.net Some studies suggest that these compounds are likely to upregulate NGF signaling. researchgate.net this compound promotes neurite outgrowth of NGF-mediated PC12 cells but has no effect on PC12 cells in the absence of NGF. nih.gov This indicates that this compound's activity in this model is dependent on the presence of NGF, suggesting a modulatory role on NGF signaling. nih.govnih.gov Evaluation of the neurotrophic activity of related compounds has also led to the identification of small molecules that significantly enhanced the activity of NGF in PC-12 cells. acs.org
In Vivo Preclinical Investigations (Non-Human Models)
While extensive in vivo data on this compound specifically is not as widely reported as in vitro studies, research on related neurotrophic natural products and the use of model organisms like zebrafish larvae are relevant to understanding potential in vivo effects.
Assessment of Neurogenesis and Neuronal Differentiation in Model Organisms (e.g., Zebrafish Larvae)
Model organisms such as zebrafish larvae are utilized to assess neurogenesis and neuronal differentiation in a living system. While direct studies on this compound's effects on neurogenesis and neuronal differentiation in zebrafish larvae were not prominently found in the provided search results, the use of zebrafish in screening for neurotrophic activity of natural products is a relevant research approach. researchgate.netbunri-u.ac.jp For instance, zebrafish epilepsy assays have been used for screening natural products with antiseizure properties. researchgate.net Neurotrophins themselves, which this compound appears to modulate, are known to stimulate and control neurogenesis. Research on other neurotrophic natural products and related compounds sometimes employs in vivo models to assess effects on neuronal survival and differentiation. However, specific detailed findings on this compound's impact on neurogenesis or neuronal differentiation in zebrafish larvae were not available within the provided snippets.
Exploration of Compound Distribution and Blood-Brain Barrier Permeability in Research Models
Research into the compound distribution of this compound and its ability to cross the blood-brain barrier (BBB) in research models is a critical aspect of understanding its potential as a therapeutic agent for neurological conditions. The BBB is a highly selective barrier that controls the passage of substances from the bloodstream into the central nervous system, posing a significant challenge for the delivery of many potential drugs to the brain mdpi.comnih.gov.
While specific detailed data on this compound's distribution and BBB permeability in animal models were not extensively available in the search results, the broader context of neuroactive compounds and BBB permeability in research models provides relevant background. Studies utilizing various in vivo, in vitro, and in silico models are employed to assess BBB permeability mdpi.comnih.gov. Computational models, such as quantitative structure-activity relationship (QSAR) models, are also used for predicting BBB passage based on chemical structure mdpi.comfrontiersin.orgmdpi.comnih.gov. These models analyze molecular descriptors and structural features that influence permeability mdpi.commdpi.comnih.gov.
The ability of a compound to cross the BBB is influenced by factors such as lipophilicity, molecular size, and the presence of specific functional groups mdpi.com. Passive diffusion is a primary mechanism for small, lipophilic molecules to cross the BBB mdpi.com. Membrane transporters also play a significant role, acting as both influx and efflux pumps that regulate the concentration of compounds in the brain mdpi.com.
Given this compound's potential as a neurotrophic agent targeting the central nervous system, its capacity to effectively cross the BBB is a crucial factor for its therapeutic viability in neurological research models.
Efficacy Studies in Non-Human Animal Models of Neurological Research (General Focus)
Efficacy studies in non-human animal models are fundamental to preclinical neurological research, providing insights into the potential therapeutic effects of compounds like this compound in a living system mdpi.comnih.gov. These models aim to recapitulate aspects of human neurological diseases to evaluate the impact of interventions mdpi.comnih.govresearchgate.netnih.gov. Various animal species, including rodents and non-human primates, are utilized, each offering different advantages in modeling the complexity of neurological disorders mdpi.comnih.govresearchgate.netnih.gov.
Research on this compound and related compounds has explored their neurotrophic activity, particularly their ability to promote neurite outgrowth researchgate.netnih.gov. Studies using PC12 cells, a commonly used in vitro model for neuronal differentiation, have shown that this compound can enhance the activity of nerve growth factor (NGF), leading to increased neurite length researchgate.netnih.gov. For instance, in one study, this compound at a concentration of 0.3 μM induced a neurite length outgrowth of 148% compared to a control group treated with DMSO and NGF nih.gov. This suggests that this compound may not directly mimic NGF but rather potentiates its effects researchgate.netnih.gov.
While detailed efficacy studies of this compound specifically in in vivo non-human animal models for neurological research were not extensively detailed in the provided search results, the broader context of neurotrophic compounds and their evaluation in animal models is relevant. Animal models are used to study disease mechanisms and test potential treatments for a range of neurological conditions, including neurodegenerative diseases mdpi.comnih.govresearchgate.net. These models allow for the assessment of behavioral, cellular, and molecular endpoints related to the disease or the effect of the compound mdpi.comnih.govnih.gov.
The evaluation of neurotrophic agents in animal models often involves assessing outcomes such as neuronal survival, axonal regeneration, synaptic plasticity, and improvements in cognitive or motor function depending on the disease model nih.gov. The translation of findings from animal models to human clinical trials remains a challenge in neurological research, highlighting the importance of selecting appropriate models that closely mimic human disease pathology mdpi.comnih.govnih.govnih.govnih.gov.
Based on the available information, the preclinical evaluation of this compound has demonstrated promising neurotrophic activity in vitro. Further research in relevant non-human animal models would be crucial to fully understand its potential efficacy and to investigate its distribution and BBB permeability in vivo.
Structure Activity Relationship Sar Studies and Analogue Design
Elucidation of Key Pharmacophoric Motifs for Neurotrophic Potency
Research indicates that substitutions at the C-10 center of the molecule play a substantial role in modulating bioactivity. nih.govnih.gov Conversely, other features, such as the hemiketal moiety found in Jiadifenin and the related jiadifenolide, and substitutions at the C-1 position, may not be as crucial for the observed neurotrophic effects. nih.govnih.govacs.org This suggests that the core scaffold and the specific stereochemistry and functionality at the C-10 position are key components of the pharmacophore necessary for enhancing nerve growth factor (NGF) activity in neuronal cells. nih.gov The discovery that structurally simpler synthetic intermediates can exhibit even greater potency than the natural product itself further supports the idea that the complete, complex structure of this compound may not be entirely necessary for its neurotrophic action. researchgate.netrsc.org
Rational Design and Synthesis of this compound Analogues for Enhanced Activity
A primary goal of SAR studies is to leverage the acquired knowledge to design and synthesize new analogues with improved properties. The total syntheses of this compound have paved the way for such rational design. nih.gov By identifying a key tetracyclic intermediate as a branching point, researchers have been able to create a variety of designed analogues in a divergent manner. nih.govresearchgate.net
This approach has led to the discovery of compounds with neurotrophic potency exceeding that of this compound itself. For instance, simplified analogues, such as compounds designated 37 and 38 , were found to be highly potent, inducing significant neurite outgrowth at sub-micromolar concentrations. nih.gov Similarly, another study reported that a direct synthetic precursor (G ) and a demethyl-jiadifenin analogue (H ) were more potent than the parent natural product. thieme-connect.com In a separate synthesis, a fully synthetic intermediate (17 ) also demonstrated apparently more potent neurotrophic activity than this compound. nih.govacs.org These findings underscore a recurring theme: structural simplification can lead to enhanced biological activity, suggesting that the natural product may not be optimized for potency. researchgate.netrsc.org This opens avenues for developing novel neurotrophic modulators that are more accessible synthetically and potentially more effective.
Methodological Approaches in SAR Analysis, Including Comparative Bioactivity Studies
The evaluation of this compound and its analogues relies on robust and standardized biological assays. The most common methodological approach involves using the PC-12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in response to Nerve Growth Factor (NGF). nih.govnih.govresearchgate.net In these assays, the neurotrophic activity of a compound is typically quantified by measuring its ability to enhance NGF-mediated neurite outgrowth. nih.gov
Primary cultures of fetal rat cortical neurons are also employed to validate findings and assess neurotrophic effects in a different neuronal cell type. acs.org The outcomes of these bioactivity studies are often presented as comparative data. For example, the activity of an analogue is compared to a control group (containing only NGF) and often to the parent compound, this compound. nih.govthieme-connect.com
Quantitative analysis includes measuring the percentage of cells that bear neurites and the total length of the neurites. nih.gov Synthetic (-)-Jiadifenin, for example, was shown to significantly increase both the percentage of neurite-bearing cells and the total neurite length compared to controls in a dose-dependent manner. nih.gov
Interactive Data Table: Neurotrophic Activity of this compound on PC-12 Cells
The table below summarizes the effect of synthetic (-)-Jiadifenin on enhancing NGF-mediated neurite outgrowth in PC-12 cells after 72 hours of incubation. Data is compared to a DMSO + NGF control. nih.gov
| Compound | Concentration (µM) | Neurite Bearing Cells (%) | Total Neurite Outgrowth (vs. Control) |
| DMSO Control | - | 12% | 100% |
| (-)-Jiadifenin | 0.3 | 21% | 148% |
| (-)-Jiadifenin | 0.5 | 28% | 172% |
Interactive Data Table: Comparative Bioactivity of this compound Analogues
This table presents the relative neurotrophic activity of several synthetic analogues compared to a DMSO-NGF control, as reported in a study by the Danishefsky group. thieme-connect.com
| Compound | Structure | Neurite Lengths Enhanced (Relative to DMSO-NGF Control) |
| Analogue 1 | [Structure not provided] | 162% |
| Analogue 2 (Precursor G) | [Structure not provided] | 184% |
| Analogue 3 (Demethyl-Jiadifenin H) | [Structure not provided] | 181% |
| Analogue 4 | [Structure not provided] | 0% |
Mechanistic Investigations of Jiadifenin S Biological Action
Cellular Signaling Pathway Modulation by Jiadifenin
This compound is believed to exert its neurotrophic effects not by directly mimicking neurotrophins, but by enhancing their signaling pathways. researchgate.net This potentiation of endogenous signaling cascades is a key aspect of its mechanism of action.
Neurotrophins, such as nerve growth factor (NGF), are critical for the survival, differentiation, and function of neurons. creative-diagnostics.comnih.gov They exert their effects by binding to and activating specific receptor tyrosine kinases known as Tropomyosin receptor kinase (Trk) receptors. jhu.edugenome.jpucsf.edu NGF preferentially binds to TrkA, while other neurotrophins like brain-derived neurotrophic factor (BDNF) bind to TrkB. nih.govjhu.edu This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. creative-diagnostics.comjhu.edu
Studies have shown that this compound significantly enhances NGF-mediated neurite outgrowth in PC-12 cells, a cell line commonly used to study neuronal differentiation. nih.govnih.gov Notably, this compound itself does not induce neurite outgrowth in the absence of NGF, indicating its role as a potentiator of NGF signaling rather than a direct agonist. nih.gov This suggests that this compound may interact with components of the NGF-TrkA signaling complex to amplify the downstream signals. The exact nature of this interaction is still under investigation, but it is hypothesized that this compound may allosterically modulate the Trk receptor, making it more responsive to NGF.
The activation of Trk receptors by neurotrophins leads to the engagement of several key downstream signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. creative-diagnostics.comgenome.jpnih.gov These pathways are crucial for mediating the biological effects of neurotrophins, such as neuronal survival, differentiation, and plasticity. ucsf.edunih.gov
PI3K-Akt Pathway: This pathway is primarily involved in promoting cell survival and growth. nih.govmdpi.com Activated Trk receptors recruit and activate PI3K, which in turn phosphorylates and activates Akt. creative-diagnostics.com
MAPK/ERK Pathway: This cascade plays a central role in promoting neuronal differentiation and neurite outgrowth. nih.govmdpi.com Trk receptor activation leads to the activation of Ras, which then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. creative-diagnostics.comjhu.edu
Given that this compound potentiates NGF-induced neurite outgrowth, it is highly probable that it enhances the activity of the MAPK/ERK pathway. While direct evidence specifically demonstrating this compound's effect on the phosphorylation status of ERK and Akt is still emerging, the observed biological outcomes strongly suggest a positive modulation of these critical downstream signaling cascades. The synergistic effects of inhibiting both PI3K/AKT and MAPK/ERK pathways have been shown to induce apoptosis in certain cancer cells, highlighting the importance of these pathways in cell survival and proliferation. mdpi.com
Table 1: Key Signaling Pathways in Neurotrophin Action
| Signaling Pathway | Key Proteins | Primary Functions in Neurons | Reference |
|---|---|---|---|
| Neurotrophin/Trk | NGF, BDNF, TrkA, TrkB | Ligand binding, receptor dimerization and activation | nih.govjhu.edu |
| PI3K-Akt | PI3K, Akt | Survival, growth | nih.govmdpi.com |
| MAPK/ERK | Ras, Raf, MEK, ERK | Differentiation, neurite outgrowth, plasticity | nih.govmdpi.com |
Involvement in Neurotrophin Signaling Cascades (e.g., NGF, Trk Receptor Pathways)
This compound's Influence on Key Neuronal Cellular Processes
The modulation of neurotrophin signaling pathways by this compound translates into significant effects on fundamental neuronal processes, including differentiation and the development of complex neuronal morphology.
Neuronal differentiation is a complex process by which neural stem and progenitor cells acquire the specialized characteristics of mature neurons. numberanalytics.com This process is tightly regulated by a combination of intrinsic factors, such as transcription factors, and extrinsic cues, including neurotrophins. nih.govnumberanalytics.com this compound has been shown to promote neuronal differentiation in a manner similar to NGF. nih.gov
In studies using mouse multipotent neural precursor cells (MEB5), jiadifenolide, a structurally related and more potent analog of this compound, significantly induced neuronal differentiation. nih.gov This suggests that these compounds can influence the fate of neural precursors, pushing them towards a neuronal lineage. The ability of small molecules to promote neuronal differentiation holds therapeutic potential for replacing lost neurons in neurodegenerative diseases. numberanalytics.com
The formation of intricate axonal and dendritic arbors is essential for establishing the complex connectivity of the nervous system. nih.govfrontiersin.org Axons are responsible for transmitting signals, while dendrites receive them. biorxiv.org The growth and branching of these processes are dynamic events influenced by both intracellular programs and extracellular signals. frontiersin.orgriken.jp
This compound has been observed to promote significant neurite outgrowth, which encompasses both axonal and dendritic growth, in primary cultures of fetal rat cortical neurons at low micromolar concentrations. nih.gov This suggests that this compound can stimulate the molecular machinery responsible for the elongation and branching of neuronal processes. The cytoskeleton, particularly microtubules, plays a crucial role in this process, and its dynamic regulation is key to forming and maintaining axon branches. frontiersin.org The increased morphological complexity endowed by more extensive branching allows neurons to receive a greater number of synaptic inputs, enhancing their computational capabilities. elifesciences.org
Table 2: Effects of this compound on Neuronal Processes
| Neuronal Process | Observed Effect of this compound/Related Compounds | Cellular/Molecular Relevance | Reference |
|---|---|---|---|
| Neuronal Differentiation | Promotes differentiation of neural precursor cells into neurons. | Influences cell fate decisions, potential for neuronal replacement therapies. | nih.govnumberanalytics.com |
| Neurite Outgrowth | Stimulates the growth of axons and dendrites. | Enhances neuronal connectivity and the formation of neural circuits. | nih.gov |
| Axonal & Dendritic Branching | Increases the complexity of neuronal arbors. | Expands the receptive field of neurons and the number of potential synaptic connections. | riken.jpelifesciences.org |
Mechanisms of Neuronal Differentiation Promotion
Comparative Mechanistic Analysis with Other Small Molecule Neurotrophic Modulators
This compound belongs to a growing class of small molecules that can modulate neurotrophin signaling. mdpi.com Unlike direct Trk receptor agonists, which aim to mimic the action of neurotrophins, this compound appears to act as a positive allosteric modulator, enhancing the effects of endogenous neurotrophins. researchgate.netmdpi.com
Other small molecules have been identified that can potentiate neurotrophin signaling. For instance, the triazinetrione derivatives ACD855 and ACD856 have been identified as positive allosteric modulators of Trk receptors, enhancing both NGF and BDNF signaling. mdpi.com Similarly, certain diarylheptanoids have been shown to promote neuronal differentiation and neurite growth by activating the MAPK/ERK and PI3K/Akt pathways. ualberta.ca
A key distinction in the mechanism of these modulators lies in their specific binding sites and how they influence receptor conformation and downstream signaling kinetics. Some small molecules, for example, have been designed to bind to specific loop domains of the BDNF protein to activate TrkB. nih.gov While the precise molecular target of this compound remains to be definitively identified, its action as a potentiator rather than a direct agonist suggests a mechanism that preserves the physiological regulation of neurotrophin signaling, which may offer therapeutic advantages.
Future Directions and Research Perspectives for Jiadifenin
Advanced Methodologies for Stereoselective Synthesis and Scalability
Despite these advancements, achieving highly efficient and scalable stereoselective synthesis remains a critical future direction. Challenges include the precise manipulation of functional groups within heavily heteroatom-substituted frameworks and the stereoselective formation of challenging structural motifs, such as all-carbon quaternary centers. researchgate.netescholarship.org Future research will likely focus on developing more convergent and efficient synthetic routes, potentially utilizing novel catalytic methods and exploring alternative strategies for assembling the complex carbon skeleton with high stereo- and regioselectivity. The development of scalable approaches is essential for providing sufficient quantities of jiadifenin and its analogs for comprehensive biological evaluation and potential preclinical development.
Exploration of Novel Biological Activities Beyond Neurotrophism
While this compound is known for its neurotrophic properties, promoting neurite outgrowth in neuronal cell cultures, its full biological profile may extend beyond this activity. nih.gov Related compounds from the Illicium genus have shown diverse biological effects, including cytotoxic activity and antagonism of GABAA receptors. nih.gov For example, jiadifenolide, a structurally related compound, has been reported to induce an antipsychotic phenotype in preclinical studies and interact with GABAA receptors. nih.gov
Future research should systematically explore other potential biological activities of this compound using a range of in vitro and in vivo assay systems. This could include investigating its effects on other neurological targets, inflammatory pathways, or even activities in non-neuronal cell types. Given its natural origin from a plant used in traditional medicine, exploring potential antimicrobial or other pharmacological properties could also be warranted. mdpi.com Identifying novel activities could broaden the therapeutic potential of this compound and its derivatives.
Application of Omics Technologies for Comprehensive Mechanistic Elucidation
Understanding the precise molecular mechanisms by which this compound exerts its biological effects, particularly its neurotrophic activity, is crucial for its development as a therapeutic agent. While it is known to enhance NGF-mediated neurite outgrowth, the specific downstream signaling pathways and molecular targets involved are not fully characterized. nih.gov
The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach for comprehensive mechanistic elucidation. nih.govmdpi.com These technologies can provide a global view of the molecular changes induced by this compound treatment in relevant cell and tissue models. Transcriptomics can reveal changes in gene expression profiles, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can provide insights into metabolic pathway modulation. setac.orgnih.gov Integrating data from multiple omics platforms can help construct a detailed picture of the molecular network affected by this compound, identifying key proteins, pathways, and biological processes involved in its neurotrophic action and potentially other activities. mdpi.com This approach can uncover both expected and unexpected molecular targets and signaling cascades.
Development of Structure-Based Drug Design Approaches for this compound Derivatives
The complex, rigid structure of this compound provides a valuable scaffold for the design and synthesis of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) approaches, which utilize three-dimensional structural information of biological targets and ligands, can significantly accelerate this process. mdpi.comresearchgate.net
Future research should focus on identifying the specific protein targets that mediate this compound's neurotrophic effects. If the structure of this compound in complex with its target(s) can be determined through experimental techniques like X-ray crystallography or cryo-EM, or modeled computationally, this information can be used for rational drug design. mdpi.com SBDD can guide the synthesis of this compound analogs with modifications aimed at optimizing interactions with the target site, improving binding affinity, and enhancing desired biological outcomes. nih.govbiomedpharmajournal.org Computational techniques such as molecular docking and molecular dynamics simulations can be employed to predict binding modes and affinities of designed derivatives before their synthesis. mdpi.comresearchgate.net This iterative process of design, synthesis, and biological evaluation can lead to the discovery of more potent and therapeutically viable this compound derivatives.
Integration into Complex Preclinical Disease Models for Comprehensive Neurobiology Research
To assess the translational potential of this compound and its derivatives, their evaluation needs to move beyond simplified in vitro models to more complex preclinical disease models. While studies in PC-12 cells and primary cortical neurons have demonstrated neurotrophic activity, evaluating efficacy in animal models of neurodegenerative diseases is a critical next step. nih.gov
Future research should integrate this compound into established preclinical models of conditions like Alzheimer's disease, Parkinson's disease, or other neurodegenerative disorders. These models can provide insights into the compound's ability to protect neurons, promote regeneration, improve cognitive or motor function, and affect disease progression in a more physiologically relevant context. nih.govdntb.gov.ua Studies in these models can also help assess pharmacokinetic properties, including blood-brain barrier penetration, and begin to evaluate potential off-target effects in a complex biological system. Utilizing advanced imaging techniques and behavioral assays in these models can provide a comprehensive understanding of the neurobiological effects of this compound and its potential as a therapeutic lead.
Q & A
Q. How are structure-activity relationship (SAR) studies for Jiadifenin designed to evaluate neurotrophic activity?
SAR studies for this compound involve systematic structural modifications (e.g., removal of the C1 methyl group, α-substitution at C10) followed by bioactivity assays in PC-12 cells to measure neurite outgrowth in the presence of nerve growth factor (NGF). Key parameters include comparing potency of analogs (e.g., demethyl-jiadifenin) to the parent compound using dose-response curves . Methodological rigor requires controlled synthesis of analogs, standardized cell culture conditions, and statistical validation of neurite elongation metrics.
Q. What experimental models are used to assess this compound’s neurotrophic effects, and how are they optimized?
PC-12 cells (rat pheochromocytoma cells) are the primary in vitro model. Researchers must pre-treat cells with NGF to induce differentiation, then administer this compound analogs at varying concentrations. Data interpretation includes quantifying neurite length via microscopy and normalizing results to controls. Critical considerations: avoiding cytotoxicity at high doses and ensuring reproducibility through triplicate experiments .
Q. What synthetic strategies enable efficient access to this compound’s core structure for SAR exploration?
Total synthesis routes prioritize constructing the central six-membered carbocycle with C5 and C9 quaternary centers. Key steps include palladium-mediated allylation, intramolecular Horner-Wadsworth-Emmons (HWE) olefination, and β-lactone formation. The Danishefsky group’s approach uses intermediate B (see Fig. 6 in ) to guide functionalization, enabling gram-scale production of analogs for biological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neurotrophic activity between this compound and its analogs?
Discrepancies (e.g., higher potency of synthetic intermediates like G vs. natural this compound) require re-evaluating assay conditions, purity of compounds, and stereochemical integrity. For example, enantioselective synthesis (e.g., (−)-Jiadifenin ) may reveal stereochemistry-dependent bioactivity. Researchers should cross-validate findings using orthogonal assays (e.g., primary neuron cultures) and publish raw data for transparency .
Q. What methodological challenges arise in studying this compound’s mechanism of action, and how are they addressed?
this compound upregulates NGF signaling rather than mimicking it, but its molecular targets remain unclear. To address this, researchers use siRNA knockdowns of NGF receptors (TrkA/p75) in PC-12 cells, combined with proteomic profiling. Contradictory results may stem from off-target effects or cell-line variability, necessitating in vivo models (e.g., rodent neurogenesis assays) .
Q. How do stereochemical and regiochemical factors influence this compound’s synthetic yield and bioactivity?
The Theodorakis group’s enantioselective synthesis highlights the importance of C2 and C10 stereocenters in neurite outgrowth. Researchers must employ asymmetric catalysis (e.g., Evans aldol reaction) to control stereochemistry and compare diastereomers via HPLC. Unexpected low yields in palladium-mediated steps (e.g., allylation) may require mechanistic studies using DFT calculations .
Q. What strategies optimize this compound’s pharmacokinetic properties for preclinical development?
While not yet in clinical trials, improving bioavailability involves modifying lipophilicity (logP) via ester prodrugs or PEGylation. In silico tools (e.g., molecular docking with blood-brain barrier transporters) guide structural tweaks. Researchers must balance potency and solubility, validated through in vivo pharmacokinetic (PK) studies in rodent models .
Methodological Guidelines for Contradiction Analysis
- Data Triangulation : Cross-reference synthesis protocols (e.g., Danishefsky vs. Theodorakis routes ) and bioassay results using multiple cell lines.
- Statistical Rigor : Apply ANOVA to neurite length datasets to identify outliers or batch effects .
- Ethical Reporting : Disclose synthetic yields, purification methods, and assay limitations to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
